N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 3,4-dimethoxybenzyl group and an ethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3,4-Dimethoxybenzyl Group: The 3,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and the pyrazole derivative.
Formation of the Carboxamide: The final step involves the reaction of the substituted pyrazole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole or benzyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-1H-pyrazole-3-carboxamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-5-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.
Uniqueness
N-(3,4-dimethoxybenzyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethoxybenzyl group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-4-18-8-7-12(17-18)15(19)16-10-11-5-6-13(20-2)14(9-11)21-3/h5-9H,4,10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBBSQXFOLSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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